molecular formula C14H13N3OS B2804035 N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide CAS No. 1394694-72-4

N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide

Cat. No.: B2804035
CAS No.: 1394694-72-4
M. Wt: 271.34
InChI Key: YWFONQNREGTKLZ-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide is a compound with the molecular formula C14H13N3OS and a molecular weight of 271.34.

Preparation Methods

The synthesis of N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide involves several steps. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate . The transformation of a ketone carbonyl into an epoxide and the subsequent conversion of the epoxide into an allylic alcohol are also key steps in the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide has several scientific research applications. It is used in the study of enzyme inhibitors due to its ability to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This compound is also explored for its potential in treating diseases such as tuberculosis and certain types of cancer . Additionally, it has applications in the development of new pharmaceuticals and biologically active compounds .

Comparison with Similar Compounds

N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide can be compared with other indole and indolizine derivatives. Similar compounds include indole-2-carboxamides and indole-3-carboxamides, which also exhibit strong enzyme inhibitory properties . this compound is unique due to its specific structural features, such as the presence of the cyanothiolan group, which may contribute to its distinct biological activities .

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c15-9-14(4-6-19-10-14)16-13(18)11-7-12-3-1-2-5-17(12)8-11/h1-3,5,7-8H,4,6,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFONQNREGTKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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